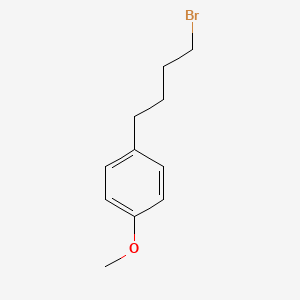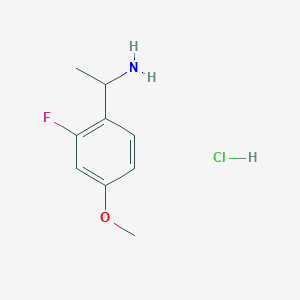
5-iodo-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-phenylpyridine is a chemical compound with the molecular formula C11H8IN. It has a molecular weight of 281.1 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Synthesis Analysis
The synthesis of 5-iodo-2-phenylpyridine involves several steps. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 5-iodo-2-phenylpyridine consists of a pyridine ring attached to a phenyl group at the 2-position and an iodine atom at the 5-position . The InChI code for this compound is 1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis
5-Iodo-2-phenylpyridine can participate in various chemical reactions. For instance, it can undergo C–H arylation, which is a key step in many synthetic strategies . It can also participate in decarboxylative coupling processes .Physical And Chemical Properties Analysis
5-Iodo-2-phenylpyridine is a solid substance that should be stored in a refrigerated environment . It has a density of 1.653±0.06 g/cm3 .Mecanismo De Acción
While the exact mechanism of action of 5-iodo-2-phenylpyridine is not fully known, it is believed to act as an antiviral agent by inhibiting viral replication. It does this by substituting itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly .
Safety and Hazards
Direcciones Futuras
The future directions of 5-iodo-2-phenylpyridine research could involve exploring its potential applications in various fields, such as medicine and materials science. Its antiviral properties make it a promising candidate for further study in the development of new antiviral drugs . Additionally, its unique chemical structure and reactivity could be leveraged in the synthesis of new materials .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-iodo-2-phenylpyridine can be achieved through a one-pot reaction involving the reaction of 2-phenylpyridine with iodine and a reducing agent.", "Starting Materials": [ "2-phenylpyridine", "iodine", "reducing agent (e.g. sodium borohydride, zinc powder)" ], "Reaction": [ "Add 2-phenylpyridine to a reaction flask", "Add iodine to the reaction flask and stir the mixture at room temperature for 10 minutes", "Add the reducing agent to the reaction flask and stir the mixture for an additional 30 minutes", "Filter the resulting mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] } | |
Número CAS |
1214342-99-0 |
Nombre del producto |
5-iodo-2-phenylpyridine |
Fórmula molecular |
C11H8IN |
Peso molecular |
281.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




